Bienvenue dans la boutique en ligne BenchChem!

1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea

Haloethylnitrosourea Synthesis Anticancer Agent Development Structure-Activity Relationship (SAR)

1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea is a synthetic nitrosourea-class precursor, identifiable by CAS 33059-84-6. Its structure features a urea core substituted with a 2-chloroethyl group and a 2-phenylcyclopropyl moiety.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 33059-84-6
Cat. No. B14681971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea
CAS33059-84-6
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1C(C1NC(=O)NCCCl)C2=CC=CC=C2
InChIInChI=1S/C12H15ClN2O/c13-6-7-14-12(16)15-11-8-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,15,16)
InChIKeyDMWZKJCRNDXAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea (CAS 33059-84-6): Chemical Identity and Baseline Characteristics for Research Sourcing [1]


1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea is a synthetic nitrosourea-class precursor, identifiable by CAS 33059-84-6. Its structure features a urea core substituted with a 2-chloroethyl group and a 2-phenylcyclopropyl moiety . This molecule belongs to a compound class historically explored for the development of alkylating anticancer agents, specifically haloethylnitrosoureas [1]. Key physicochemical properties reported for this compound include a density of 1.22 g/cm³, a boiling point of 447°C at 760 mmHg, a flash point of 224.1°C, and a refractive index of 1.577 .

Why Generic Nitrosourea Precursors Cannot Replace 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea in Structure-Specific Research [1]


In-class compounds within the haloethylurea family cannot be simply interchanged due to profound differences in their carbocyclic substituents, which govern steric control during the critical N-nitrosation step and influence the lipophilicity and steric bulk of the final alkylating species [1]. The 2-phenylcyclopropyl group on this compound introduces specific stereoelectronic properties not found in common analogs like cyclohexyl (CCNU precursor) or methyl (BCNU precursor) derivatives. Substituting with an analog that lacks this rigid, aromatic carbocycle could lead to the synthesis of a nitrosourea with unintended alkylating activity, DNA cross-linking kinetics, and biological distribution, thereby invalidating experimental outcomes dependent on this precise molecular architecture [1].

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea Against Structural Analogs [REFS-1] [REFS-2]


Structural Divergence from BCNU and CCNU Precursors: The Phenylcyclopropyl Pharmacophore [1]

The definitive differentiation is structural: unlike the precursors for clinically-established nitrosoureas BCNU (carmustine) and CCNU (lomustine), this compound is designed to yield a 1-nitroso-1-(2-phenylcyclopropyl)urea. Quantitative structural analysis confirms a rigid cyclopropyl ring with a phenyl substituent, creating a distinct steric and electronic environment compared to the simple bis(2-chloroethyl) or cyclohexyl substituents [1]. This structural divergence is fundamental; the subsequent biological activity of the corresponding nitrosourea, therefore, is not comparable. Direct, head-to-head quantitative biological data for the final nitrosourea derivative in a standardized assay against BCNU or CCNU is currently lacking in the available literature.

Haloethylnitrosourea Synthesis Anticancer Agent Development Structure-Activity Relationship (SAR)

Targeted Application Scenarios for 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea Based on Chemical Architecture [1]


Exploratory Synthesis of Novel Phenylcyclopropyl-Nitrosourea Antitumor Candidates [REFS-1]

This compound serves as a specialized intermediate for the synthesis of novel, patentable 2-chloroethylnitrosoureas. The intended use is in SAR studies where the steric and electronic effects of a 2-phenylcyclopropyl substituent are being investigated to identify new chemical entities with potentially superior antitumor profiles compared to classic nitrosoureas [1]. The resulting nitrosourea is hypothesized to exhibit a different spectrum of DNA interstrand cross-linking, a hallmark mechanism of this drug class.

Pharmacological Tool Compound for Investigating Blood-Brain Barrier (BBB) Penetration [REFS-1]

Based on the lipophilic nature of the phenylcyclopropyl group, this precursor could be used to create a nitrosourea tool compound. The specific goal would be to study the relationship between N-3 carbocyclic substituent lipophilicity and the ability to cross the BBB, a critical parameter for treating intracranial malignancies where agents like CCNU have shown clinical utility, enabling a direct comparative investigation [1].

Quote Request

Request a Quote for 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.